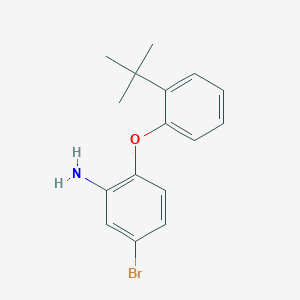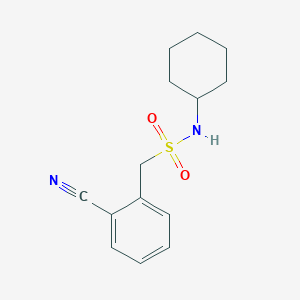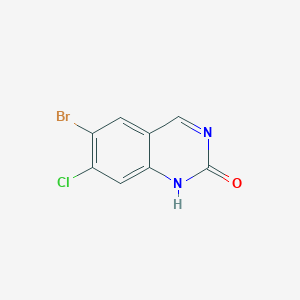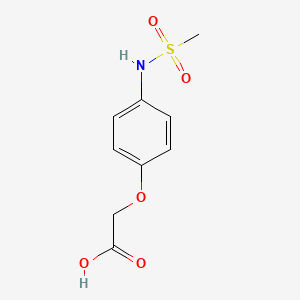![molecular formula C12H11FN2O B3075929 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine CAS No. 1037160-26-1](/img/structure/B3075929.png)
3-[(3-Fluorophenyl)methoxy]pyridin-2-amine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Fluorescence and Antitumoral Applications
Compounds with structural similarities to "3-[(3-Fluorophenyl)methoxy]pyridin-2-amine" have been studied for their fluorescence properties and potential antitumoral applications. For instance, new fluorescent N-(2 and 3-methoxyphenyl) thieno[3,2-b]pyridin-7-amines exhibit promising growth inhibitory values in human tumor cell lines. Their encapsulation in nanoliposomes aims to mitigate toxicity and enhance clinical administration prospects, leveraging their fluorescence for drug delivery developments in antitumor therapies (Castanheira, 2015).
pH Sensors
Triphenylamine derivatives, including those functionalized with fluorophenyl, methoxyphenyl, and pyridinyl groups, have been synthesized to explore their photophysical properties. These compounds, particularly tris(4-(pyridin-4-yl)phenyl)amine, show pH-dependent absorptions and emissions, suggesting their application as fluorescent pH sensors. This underscores the versatility of pyridin-2-amine derivatives in sensor technology (Hu et al., 2013).
Antimicrobial Activity
The synthesis of pyrazoline and amino cyanopyridine derivatives, including the introduction of methoxyphenyl groups, has shown significant antimicrobial activities. These findings highlight the potential of such compounds in developing new antimicrobial agents, reflecting the broader pharmacological significance of pyridine nucleus-containing compounds (Dangar et al., 2014).
Chemical Feature Studies for Drug Design
3D-QSAR studies on pyridine-2-amines in the external region of the c-Met active site have provided insights into the structural requirements for inhibitory potency. Such research supports drug design efforts targeting the c-Met kinase, crucial for cancer therapy and other diseases (Lee et al., 2013).
Sensor Technology
The development of novel fluorescent sensors, such as those based on dithiazolopyridine derivatives, demonstrates the application of pyridine-2-amine derivatives in detecting metal ions and protons. These compounds offer potential as environmental sensors for water pollution monitoring, showcasing the multifaceted applications of similar molecular frameworks in sensing technologies (Darabi et al., 2016).
Eigenschaften
IUPAC Name |
3-[(3-fluorophenyl)methoxy]pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c13-10-4-1-3-9(7-10)8-16-11-5-2-6-15-12(11)14/h1-7H,8H2,(H2,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVDIMMOAFLTAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(N=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Fluoro-2-methylphenyl)amino]nicotinic acid](/img/structure/B3075846.png)






![[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methanamine](/img/structure/B3075910.png)
![[3-Fluoro-4-(propan-2-yloxy)phenyl]methanol](/img/structure/B3075911.png)
![[2-(4-Isopropylphenoxy)phenyl]methanol](/img/structure/B3075915.png)
![2-{[(2-Fluoro-5-methylphenyl)amino]methyl}phenol](/img/structure/B3075921.png)


